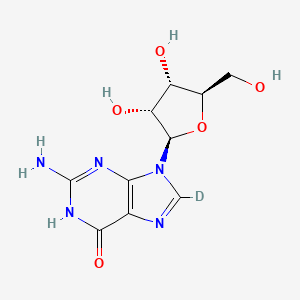
Guanosine-8-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine-8-d is a deuterated form of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . Guanosine is known for its neuroprotective properties and plays a crucial role in various biochemical processes such as nucleic acid synthesis, signal transduction, and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanosine-8-d can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common approach involves the de novo synthesis of guanosine, which includes multiple steps starting from 5′-phosphoribosyl pyrophosphate (PRPP) and other precursors like bicarbonate, glycine, aspartate, glutamine, and ribose-5′-phosphate . Another method involves the use of aqueous strategies that avoid the use of protecting groups and chromatography for the preparation of 5′-substituted guanosine derivatives .
Industrial Production Methods: Microbial fermentation is the primary industrial method for producing guanosine. This method involves the use of engineered strains of Escherichia coli, which are optimized through combinatorial metabolic engineering to enhance guanosine production . This approach is preferred due to its cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine-8-d undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the site-selective alkylation at the C8-position of guanines in guanosine through a photo-mediated Minisci reaction . This reaction is highly efficient and features excellent chemoselectivity without the need for pre-protection.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkyl radicals, boronic acid catechol ester derivatives, and catechol . The reactions are typically carried out under photo-mediated conditions to enhance the formation of alkyl radicals and improve yields.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Guanosine-8-d has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a raw material for food additives and pharmaceutical products . In biological research, this compound is known for its neuroprotective effects and is used in studies related to neurodegenerative diseases, brain tumors, and other central nervous system disorders . Additionally, this compound is used in the synthesis of antiviral and anti-HIV drugs, such as acyclovir and abacavir .
Wirkmechanismus
The mechanism of action of guanosine-8-d involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating adenosine transmission through interactions with adenosine receptors, transporters, and purinergic metabolism . It also influences intracellular signaling pathways related to cyclic AMP (cAMP) levels, glutamate uptake, and mitochondrial function . These interactions contribute to its neuroprotective, anti-inflammatory, and antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Guanosine-8-d is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and bioavailability. Similar compounds include guanosine, deoxyguanosine, and various guanosine derivatives such as guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These compounds share similar biochemical roles but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
284.25 g/mol |
IUPAC-Name |
2-amino-8-deuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D |
InChI-Schlüssel |
NYHBQMYGNKIUIF-VNDOXCJZSA-N |
Isomerische SMILES |
[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




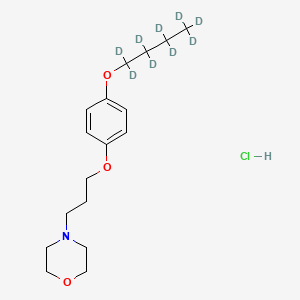
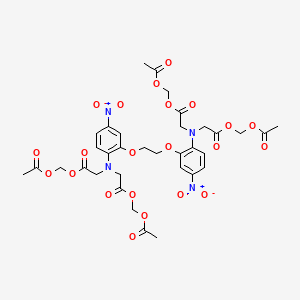

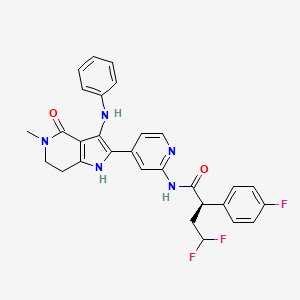
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

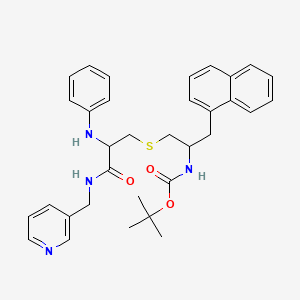
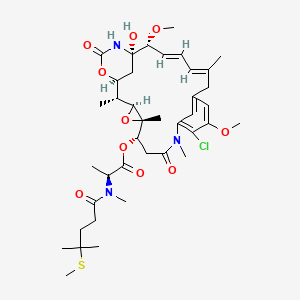

![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

